Medroxy Progesterone Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Medroxy Progesterone Acetate is a synthetic derivative of the naturally occurring steroid hormone progesterone. It is widely used in medicine, particularly in hormonal therapies and contraceptives. This compound is known for its potent progestogenic effects, which are stronger than those of natural progesterone .
Preparation Methods
Medroxy Progesterone Acetate is synthesized through a series of chemical reactions starting from progesteroneThe reaction conditions often include the use of reagents such as acetic anhydride and catalysts like pyridine . Industrial production methods involve large-scale synthesis using similar chemical processes but optimized for efficiency and yield .
Chemical Reactions Analysis
Medroxy Progesterone Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the 17α-hydroxy group, leading to the formation of 17-keto derivatives.
Reduction: Reduction reactions can convert the 3-keto group to a hydroxyl group.
Substitution: The acetate group at the 17α position can be replaced with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medroxy Progesterone Acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of quantification methods.
Biology: It serves as a tool to study the effects of progestogens on cellular processes.
Industry: It is used in the formulation of various pharmaceutical products.
Mechanism of Action
Medroxy Progesterone Acetate exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation of specific genes that regulate the menstrual cycle and pregnancy. The compound also decreases the release of gonadotropins, which suppresses ovulation and reduces sex hormone levels . Additionally, it transforms a proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma .
Comparison with Similar Compounds
Medroxy Progesterone Acetate is often compared with other progestins such as:
Progesterone: The natural hormone with similar but weaker effects.
Norethisterone: Another synthetic progestin used in hormonal therapies.
Megestrol Acetate: A progestin with similar applications but different pharmacokinetic properties
This compound is unique due to its strong progestogenic activity and its ability to be administered in various forms, including oral tablets and injectable suspensions .
Properties
Molecular Formula |
C24H34O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(17-acetyl-6,10,13-trimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl) acetate |
InChI |
InChI=1S/C24H34O4/c1-13-10-17-18(23(4)8-6-16(27)11-19(13)23)7-9-24(5)20(17)12-21(28-15(3)26)22(24)14(2)25/h11,13,17-18,20-22H,6-10,12H2,1-5H3 |
InChI Key |
YWCAMUNPTULUPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(CCC3(C2CC(C3C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.